Cas no 7154-84-9 (2-(4-but-2-enylphenoxy)acetic Acid)
7154-84-9 structure
Product Name:2-(4-but-2-enylphenoxy)acetic Acid
N.o CAS:7154-84-9
MF:C12H14O3
MW:206.237763881683
CID:1748858
PubChem ID:5357247
Update Time:2025-04-21
2-(4-but-2-enylphenoxy)acetic Acid Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-(4-but-2-enylphenoxy)acetic Acid
- 3-Hydroxy-(9|A13|A,14|A)-morphinan-17-carboxylic Acid Phenylmethyl Ester
- 3-hydroxy-N-(benzyloxycarbonyl)morphinan
- (+)-3-hydroxy-N-(benzyloxycarbonyl)morphinan
- FT-0662923
- N-17-Cbz-3-hydroxymorphinan
- (4-but-2t-enyl-phenoxy)-acetic acid
- CTK8F1058
- (4bS,8aS,9S)-benzyl 3-hydroxy-6,7,8,8a,9,10-hexahydro-5H-9,4b-(epiminoethano)phenanthrene-11-carboxylate
- (4-But-2t-enyl-phenoxy)-essigsaeure
- SureCN13383309
- 3-Hydroxy-(9|A13|A,14|A)-morphinan-17-carboxylic Acid Phenylmethyl Ester; 3-hydroxy-N-(benzyloxycarbonyl)morphinan; (+)-3-hydroxy-N-(benzyloxycarbonyl)morphinan; FT-0662923; N-17-Cbz-3-hydroxymorphinan; (4-but-2t-enyl-phenoxy)-acetic acid; CTK8F1058; (4bS,8aS,9S)-benzyl 3-hydroxy-6,7,8,8a,9,10-hexahydro-5H-9,4b-(epiminoethano)phenanthrene-11-carboxylate; (4-But-2t-enyl-phenoxy)-essigsaeure; SureCN13383309;
- 2-[4-(but-2-enyl]phenoxy)acetic acid
- 7154-84-9
- NSC-73843
- {4-[(2E)-2-butenyl]phenoxy}acetic acid
- NSC73843
-
- Inchi: 1S/C12H14O3/c1-2-3-4-10-5-7-11(8-6-10)15-9-12(13)14/h2-3,5-8H,4,9H2,1H3,(H,13,14)/b3-2+
- Chave InChI: OXIFLECLSFRBKV-NSCUHMNNSA-N
- SMILES: O(CC(=O)O)C1C=CC(=CC=1)C/C=C/C
Propriedades Computadas
- Massa Exacta: 206.09432
- Massa monoisotópica: 206.094294304g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 5
- Complexidade: 215
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.8
- Superfície polar topológica: 46.5Ų
Propriedades Experimentais
- Densidade: 1.12
- Ponto de ebulição: 341.9°C at 760 mmHg
- Ponto de Flash: 129.8°C
- Índice de Refracção: 1.543
- PSA: 46.53
- LogP: 2.26860
2-(4-but-2-enylphenoxy)acetic Acid Literatura Relacionada
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
7154-84-9 (2-(4-but-2-enylphenoxy)acetic Acid) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
CN Fornecedor
A granel
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro Ouro
CN Fornecedor
A granel
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Shanghai Bent Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel